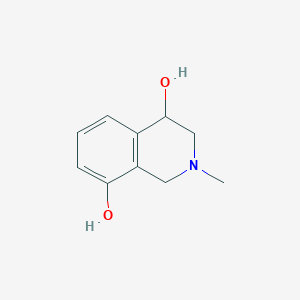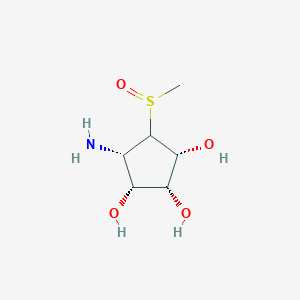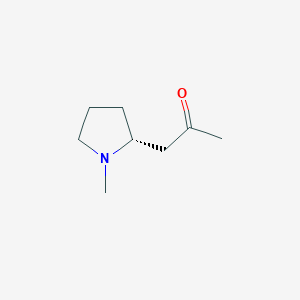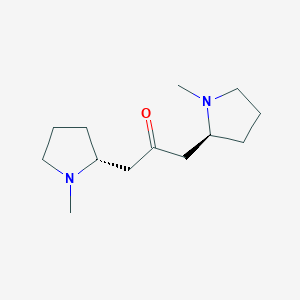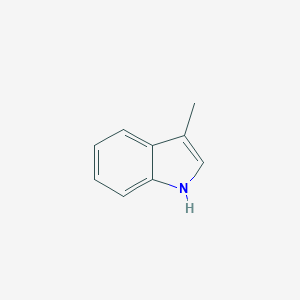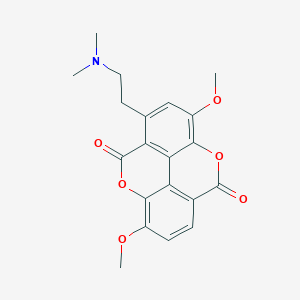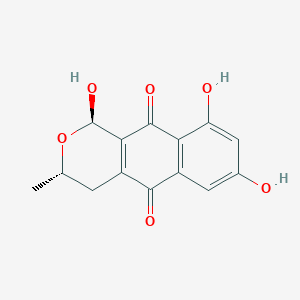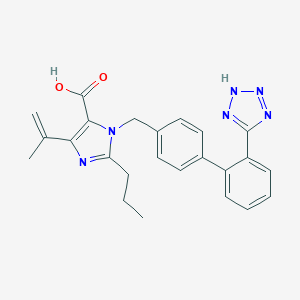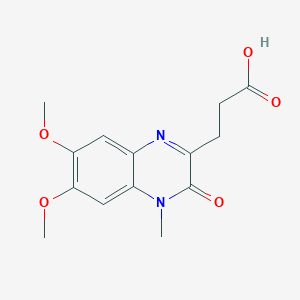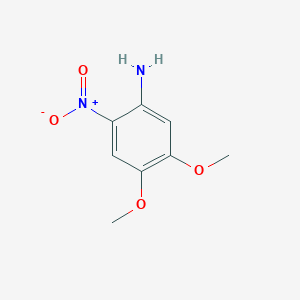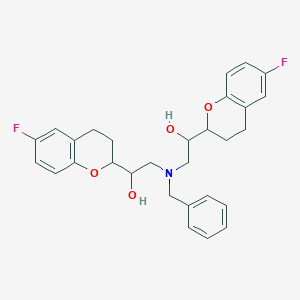
rac N-Benzyl Nebivolol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Nebivolol involves complex chemical procedures that result in its chiral and racemic forms. For instance, the first enantioselective total synthesis of Nebivolol utilized Zr-catalyzed kinetic resolutions and Mo-catalyzed chromene formation, highlighting the intricate steps necessary to achieve the desired enantiopure form of the drug (C. Johannes, M. Visser, A. Hoveyda, 1998). This process underscores the significance of stereochemistry in the synthesis of pharmacologically active compounds.
Molecular Structure Analysis
The molecular structure of Nebivolol is characterized by its stereochemistry, which is crucial for its pharmacological activity. Studies on various organometallic complexes provide insights into the molecular configurations and interactions that are potentially relevant to understanding Nebivolol's structure. For example, research on racemic and chiral organometallic compounds with ligands indicates the importance of spatial arrangement in the activity and stability of such molecules (J. Do et al., 2012).
Chemical Reactions and Properties
Nebivolol's chemical properties, such as its reactivity and interactions with other compounds, are influenced by its molecular structure. The compound's ability to form cocrystals with other molecules, enhancing its solubility, is an example of its chemical reactivity and potential for formulation development (Vilas J. Nikam, S. Patil, 2020).
Physical Properties Analysis
Nebivolol's physical properties, such as solubility and stability, are critical for its formulation and therapeutic efficacy. The development of pharmaceutical cocrystals to enhance its solubility demonstrates the ongoing efforts to improve Nebivolol's physical characteristics for better clinical outcomes (Vilas J. Nikam, S. Patil, 2020).
Chemical Properties Analysis
The chemical properties of Nebivolol, including its reactivity and interaction with biological molecules, are fundamental to its mechanism of action. The compound's ability to inhibit superoxide formation by NADPH oxidase highlights its antioxidant properties, which contribute to its therapeutic benefits in managing hypertension (M. Oelze et al., 2006).
Applications De Recherche Scientifique
Pharmacological Properties Nebivolol is a unique β1-adrenergic receptor antagonist characterized by a distinct pharmacological profile. It provides cardioselectivity mediated through β1 receptor blockade and induces nitric oxide-mediated vasodilation. This vasodilatory effect is achieved by stimulating endothelial nitric oxide synthase via β3 agonism, a mechanism different from other vasodilatory β-blockers which operate through α-adrenergic receptor blockade. The distinct pharmacological properties of nebivolol, especially its nitric oxide-mediated vasodilatory effects, differentiate it from other drugs in its class, offering a unique approach in managing hypertension and heart failure. The vasodilatory property of nebivolol is associated with its ability to increase nitric oxide, which plays a crucial role in cardiovascular homeostasis. It has been observed that nebivolol enhances endothelium-dependent relaxation and increases NO bioavailability, leading to improved endothelial function and arterial distensibility (Fongemie & Felix-Getzik, 2015) (Gupta & Wright, 2008).
Clinical Applications and Benefits The clinical implications of nebivolol extend beyond its primary use in treating hypertension. It's been found to have favorable effects on central blood pressure compared to other β-blockers. Clinical data suggest its utility in patients experiencing erectile dysfunction while on other β-blockers, offering a potential advantage in terms of patient tolerance and adherence to therapy. The unique hemodynamic properties of nebivolol, including improvements in stroke volume and a decrease in peripheral vascular resistance, make it a valuable option in treating hypertension and heart failure. Its benefits also encompass managing endothelial dysfunction and arterial stiffness, further enhancing its therapeutic potential (Fongemie & Felix-Getzik, 2015) (Veverka, Nuzum & Jolly, 2006) (Cockcroft, 2004).
In Silico Studies and Age-Related Considerations Emerging studies based on in-silico models are offering new insights into the age-dependent pharmacological effects of nebivolol. These studies are crucial for tailoring dosage regimens to enhance efficacy and safety, particularly in younger populations. By simulating different dose regimens, researchers aim to optimize the therapeutic outcomes of nebivolol, reducing the risk of adverse effects while maintaining its clinical efficacy (Marques, Costa & Vale, 2022).
Safety And Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling rac N-Benzyl Nebivolol . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
Orientations Futures
Propriétés
IUPAC Name |
2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPXTPIBUXRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470220 | |
| Record name | rac N-Benzyl Nebivolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac N-Benzyl Nebivolol | |
CAS RN |
929706-85-4 | |
| Record name | rac N-Benzyl Nebivolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





